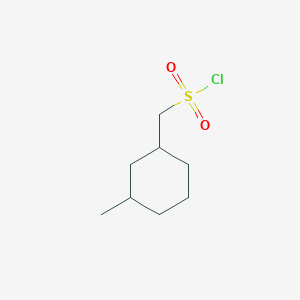

(3-Methylcyclohexyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Methylcyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1486426-54-3 . It has a molecular weight of 210.72 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “(3-Methylcyclohexyl)methanesulfonyl chloride” is1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

Methanesulfonyl chloride, a compound similar to “(3-Methylcyclohexyl)methanesulfonyl chloride”, is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

“(3-Methylcyclohexyl)methanesulfonyl chloride” is a liquid . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique

Synthesis Applications

Methanesulfonyl chloride derivatives serve as key intermediates in organic synthesis. For example, methanesulfonyl chloride is used to synthesize methylsulfonamide by ammonification under specific reaction conditions, highlighting its role in producing sulfonamide derivatives (Zhao Li-fang, 2002). Furthermore, derivatives like 2-chloroethyl(methylsulfonyl)methanesulfonate have been synthesized and characterized, emphasizing the structural diversity achievable through modifications of the sulfonyl chloride group (J. E. Galván et al., 2018).

Catalytic Applications

In catalysis, methanesulfonyl chloride derivatives have been explored for their potential in various chemical transformations. For instance, sulfated tin oxide was found to be a highly selective catalyst for the chlorination of methane to methyl chloride, a process of great interest for transforming methane into more valuable chemicals (Youngmin Kim et al., 2019). This illustrates the role of sulfonyl chloride derivatives in enhancing selectivity and efficiency in catalytic processes.

Material Science and Energy Applications

Methanesulfonyl chloride derivatives also find applications in material science and energy storage. For example, sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid was studied for its electrochemical properties, showcasing the utility of sulfonyl chloride derivatives in developing cathode materials for energy storage technologies (L. Su et al., 2001).

Environmental and Atmospheric Chemistry

Research on methyl chloride variability in the Taylor Dome ice core during the Holocene implicates the broader family of chloromethanes, including methanesulfonyl chloride derivatives, in understanding atmospheric chemistry and environmental changes (K. Verhulst et al., 2013). Such studies contribute to our knowledge of natural and anthropogenic sources of halocarbons and their impact on climate and atmospheric processes.

Safety and Hazards

“(3-Methylcyclohexyl)methanesulfonyl chloride” is classified as dangerous . The hazard statements associated with it are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Based on its structural similarity to methanesulfonyl chloride , it can be inferred that it may interact with similar targets, such as alcohols and amines .

Mode of Action

(3-Methylcyclohexyl)methanesulfonyl chloride, like methanesulfonyl chloride, is an electrophile . It can react with nucleophiles such as alcohols and amines to form methanesulfonates . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonates, which can be formed by the reaction of (3-methylcyclohexyl)methanesulfonyl chloride with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

The formation of methanesulfonates could potentially alter the function of biomolecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (3-Methylcyclohexyl)methanesulfonyl chloride . For instance, its reactivity towards water, alcohols, and many amines suggests that its action could be influenced by the presence of these substances .

Propriétés

IUPAC Name |

(3-methylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQCKVOVFIRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)